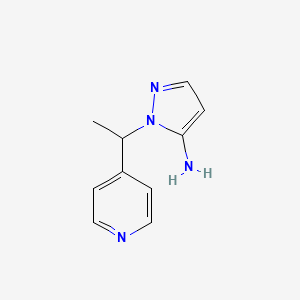
1-(1-pyridin-4-ylethyl)-1H-pyrazol-5-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(1-pyridin-4-ylethyl)-1H-pyrazol-5-amine is a useful research compound. Its molecular formula is C10H12N4 and its molecular weight is 188.234. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis of Novel Heterocyclic Compounds
- The synthesis of novel pyrazolo[3,4-b]pyridine derivatives from the condensation of pyrazole-5-amine derivatives, including 1-(1-pyridin-4-ylethyl)-1H-pyrazol-5-amine, with activated carbonyl groups has been reported. This method is significant in the preparation of new N-fused heterocycles (Ghaedi et al., 2015).
Development of Antibacterial Agents
- This compound has been utilized in the development of a novel oxazolidinone antibacterial candidate. The synthesis process of this compound demonstrates its potential in creating effective antibacterial agents (Yang et al., 2014).
Multi-Component Chemical Synthesis
- A one-pot four-component reaction involving this compound leads to the production of fully substituted pyrazolo[3,4-b]pyridine-5-carboxamide derivatives. This synthesis approach highlights its versatility in chemical research (Shaabani et al., 2009).
Domino Reactions in Organic Chemistry
- The compound has been used in l-proline-catalyzed domino reactions for synthesizing highly functionalized pyrazolo[3,4-b]pyridines. This showcases its application in complex organic synthesis processes (Gunasekaran et al., 2014).
Design of Energetic Materials
- Research on bridged pyridine-based energetic derivatives includes the use of this compound. This application is critical in the field of energetic materials and their properties (Zhai et al., 2019).
Exploration in Bioactive Compounds
- The synthesis of pyrazole derivatives, including this compound, has been explored for identifying antitumor, antifungal, and antibacterial pharmacophore sites. This underlines its importance in medicinal chemistry (Titi et al., 2020).
Mechanism of Action
Target of Action
Related compounds have been shown to interact with enzymes such as ketoreductase (kred) and cytochrome p450 (cyp) . These enzymes play crucial roles in various biochemical reactions, including drug metabolism and synthesis of cholesterol, steroids, and other lipids.
Mode of Action
It’s worth noting that related compounds can inhibit glycolysis by decreasing glucose uptake into cells, thereby blocking pathological angiogenesis .
Result of Action
Related compounds have been shown to decrease glucose uptake into cells and block pathological angiogenesis . This could potentially lead to the inhibition of cell proliferation and migration.
Properties
IUPAC Name |
2-(1-pyridin-4-ylethyl)pyrazol-3-amine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N4/c1-8(9-2-5-12-6-3-9)14-10(11)4-7-13-14/h2-8H,11H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UDBMCOGIKOWTTC-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=NC=C1)N2C(=CC=N2)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12N4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
188.23 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![7-Thia-1-azaspiro[4.4]nonan-4-ol](/img/structure/B2417807.png)


![1,5-diamino-4-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]-2,3-dihydro-1H-pyrrol-3-one](/img/structure/B2417811.png)
![2-[(4-Bromophenyl)sulfanyl]nicotinaldehyde](/img/structure/B2417812.png)
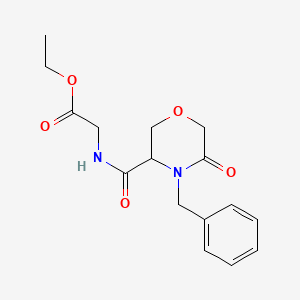
![N-methyl-1-[3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methanamine](/img/structure/B2417815.png)
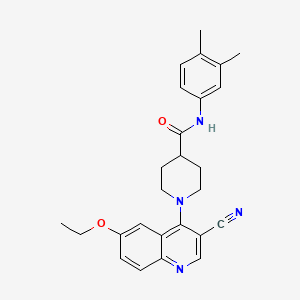
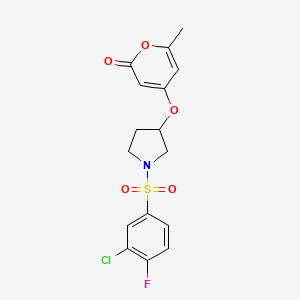
![(2S,4S)-5-Ethoxy-2-fluoro-4-[(2-methylpropan-2-yl)oxycarbonylamino]-5-oxopentanoic acid](/img/structure/B2417820.png)
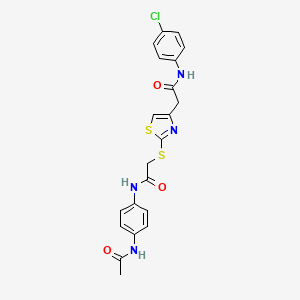

![N-(2-hydroxy-3-(2-oxopyridin-1(2H)-yl)propyl)benzo[d]thiazole-2-carboxamide](/img/structure/B2417828.png)
![(E)-N-((3-(2-chlorophenyl)imidazo[1,5-a]pyridin-1-yl)methylene)morpholin-4-amine](/img/structure/B2417830.png)
